Methyl 2-bromo-6-fluoro-3-nitrobenzoate

Catalog No.
S8405081
CAS No.
M.F
C8H5BrFNO4
M. Wt
278.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-6-fluoro-3-nitrobenzoate

Product Name

Methyl 2-bromo-6-fluoro-3-nitrobenzoate

IUPAC Name

methyl 2-bromo-6-fluoro-3-nitrobenzoate

Molecular Formula

C8H5BrFNO4

Molecular Weight

278.03 g/mol

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)6-4(10)2-3-5(7(6)9)11(13)14/h2-3H,1H3

InChI Key

GGAVFWPLPCMZBC-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F

Methyl 2-bromo-6-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H6BrFN2O4C_8H_6BrFN_2O_4 and a molecular weight of 293.05 g/mol. It features a complex structure characterized by the presence of bromine, fluorine, nitro, and ester functional groups. This combination of substituents provides the compound with unique chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as sodium methoxide or potassium tert-butoxide, leading to various substitution products.
  • Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of palladium on carbon or sodium borohydride.
  • Oxidation: Although less common due to the stability of the nitro group, oxidation can occur using strong oxidizing agents like potassium permanganate or chromium trioxide.

These reactions allow for the modification of the compound's structure, facilitating its use as an intermediate in further synthetic pathways.

The biological activity of methyl 2-bromo-6-fluoro-3-nitrobenzoate has been a subject of investigation due to its potential interactions with biological molecules. The presence of multiple functional groups enables it to interact with enzymes and receptors, possibly influencing various biochemical pathways. Research into its pharmacological properties is ongoing, exploring its potential as a precursor for drug development .

The synthesis of methyl 2-bromo-6-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. A common synthetic route includes:

  • Nitration: A suitable benzoate precursor is nitrated using concentrated nitric acid to introduce the nitro group.
  • Bromination: The resulting compound is then brominated under controlled conditions.
  • Fluorination: Fluorination is performed using a fluorinating agent such as potassium fluoride.
  • Final Esterification: The amino group can be introduced via nucleophilic substitution reactions.

In industrial settings, these steps may be optimized for large-scale production using continuous flow reactors to enhance yield and reduce costs.

Methyl 2-bromo-6-fluoro-3-nitrobenzoate has various applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activity makes it a candidate for drug development, particularly in creating pharmacologically active compounds.
  • Research: The compound is utilized in scientific research to explore its chemical properties and interactions with biomolecules .

The interaction studies involving methyl 2-bromo-6-fluoro-3-nitrobenzoate focus on its reactivity with enzymes and other biomolecules. The nitro group plays a crucial role in electron-withdrawing effects, which can influence the compound's reactivity and binding affinity to target sites within biological systems. Ongoing research aims to elucidate these interactions further, potentially leading to new therapeutic agents.

Methyl 2-bromo-6-fluoro-3-nitrobenzoate can be compared with several similar compounds based on their structural features and chemical properties:

Compound NameKey Differences
Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoateLacks the fluoro group; different reactivity
Methyl 2-amino-5-bromo-3-nitrobenzoateLacks the fluoro group; affects applications
Methyl 2-amino-6-fluoro-3-nitrobenzoateLacks the bromo group; alters chemical behavior
Methyl 2-bromo-5-fluoro-3-nitrobenzoateDifferent positioning of functional groups
Methyl 2-bromo-6-nitrobenzoateLacks the fluoro group; different electronic effects

The uniqueness of methyl 2-bromo-6-fluoro-3-nitrobenzoate lies in its specific arrangement of bromine and fluorine atoms along with the nitro group, which imparts distinct reactivity compared to its analogs. This versatility makes it valuable for various synthetic applications and research endeavors .

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Exact Mass

276.93860 g/mol

Monoisotopic Mass

276.93860 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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